Superior Ventricular Fibrillation Suppression Relative to Simvastatin
In a head-to-head in vivo study using diabetic-hypercholesterolemic (DM-HCH) rats, VULM 1457 (50 mg/kg) reduced the incidence of ventricular fibrillation (VF) by 71%, whereas simvastatin (10 mg/kg) reduced VF by only 62% relative to the 100% incidence in untreated diseased controls [1]. Both treatments achieved statistical significance (p < 0.01) versus control, but the data indicate VULM 1457 provides a numerically greater suppression of this lethal arrhythmia.
| Evidence Dimension | Ventricular fibrillation (VF) incidence suppression |
|---|---|
| Target Compound Data | VULM 1457 (50 mg/kg): VF incidence reduced to 29% |
| Comparator Or Baseline | Simvastatin (10 mg/kg): VF incidence reduced to 38%; Untreated DM-HCH control: 100% |
| Quantified Difference | 71% reduction vs. control; 24% greater relative reduction than simvastatin |
| Conditions | Diabetic-hypercholesterolemic rat heart, 6 min ischemia / 10 min reperfusion in vivo |
Why This Matters
For investigators studying arrhythmogenesis in metabolic disease, this differentiation justifies selecting VULM 1457 over simvastatin to maximize antiarrhythmic effect size.
- [1] Adameová, A., Kuzelová, M., Faberová, V., & Svec, P. (2006). Protective effect of simvastatin and VULM 1457 in ischaemic-reperfused myocardium of the diabetic-hypercholesterolemic rats. Pharmazie, 61(9), 807–808. PMID: 17020164 View Source
